molecular formula C14H15F3N4S B6356047 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine CAS No. 1858256-59-3

1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine

Cat. No.: B6356047
CAS No.: 1858256-59-3
M. Wt: 328.36 g/mol
InChI Key: KFMKKHIEOZZLIR-UHFFFAOYSA-N
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Description

1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-(trifluoromethyl)benzyl chloride with thiourea to form the thiadiazole ring. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated derivatives.

Scientific Research Applications

1-(3-{[3-(Trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazol-5-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability or reactivity.

Properties

IUPAC Name

5-piperazin-1-yl-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c15-14(16,17)11-3-1-2-10(8-11)9-12-19-13(22-20-12)21-6-4-18-5-7-21/h1-3,8,18H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMKKHIEOZZLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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